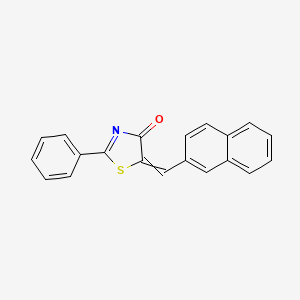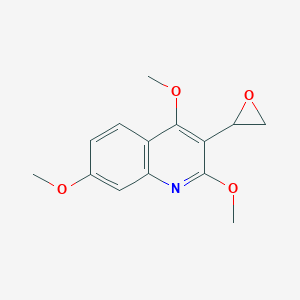![molecular formula C7H19LiO2Si2 B14219060 lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane CAS No. 556051-40-2](/img/structure/B14219060.png)
lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane is a compound that belongs to the class of organolithium reagents. These compounds are known for their high reactivity and are widely used in organic synthesis. The presence of lithium in the compound makes it highly reactive, and the silyl groups provide stability and unique reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane typically involves the reaction of a silyl-protected alcohol with a lithium reagent. One common method is to react methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silyl compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. The specific products depend on the reagents and conditions used.
Scientific Research Applications
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane involves the nucleophilic attack of the lithium atom on electrophilic centers. The silyl groups stabilize the intermediate species formed during the reaction, allowing for selective transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylmethyl lithium: Similar in structure but with different reactivity patterns.
Dimethylphenylsilyl lithium: Another organolithium reagent with distinct applications.
Methoxy(dimethyl)silyl lithium: A simpler analog with fewer silyl groups.
Uniqueness
Lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane is unique due to its dual silyl protection, which provides enhanced stability and reactivity. This makes it particularly useful in complex organic syntheses where selective transformations are required.
Properties
CAS No. |
556051-40-2 |
|---|---|
Molecular Formula |
C7H19LiO2Si2 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
lithium;methoxy-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C7H19O2Si2.Li/c1-8-10(3,4)7-11(5,6)9-2;/h7H,1-6H3;/q-1;+1 |
InChI Key |
IXDBGTLZIVMMDH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CO[Si](C)(C)[CH-][Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14218990.png)
![N-[6-(4-Acetylphenyl)-2-oxo-2H-pyran-3-yl]acetamide](/img/structure/B14218991.png)
![4-{[(Diphenylmethyl)(methyl)phenylsilyl]methyl}morpholine](/img/structure/B14218993.png)
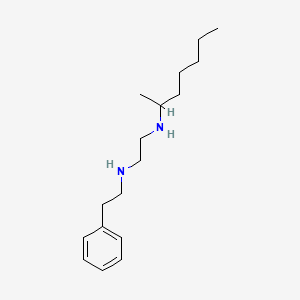
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
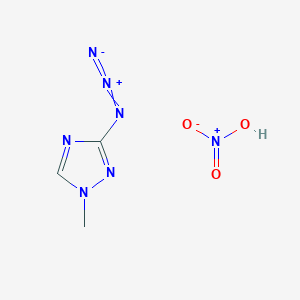
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)
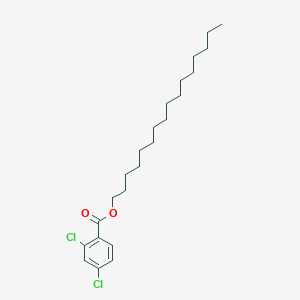
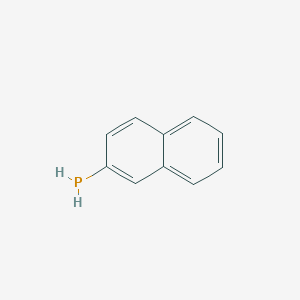
![1-[(4-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14219032.png)
